

Impentamine Dihydrobromide: A Technical Pharmacology Guide

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Compound of Interest

Compound Name: *Impentamine dihydrobromide*

Cat. No.: *B582877*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Impentamine dihydrobromide, also known as VUF 4702, is a potent and highly selective histamine H3 receptor antagonist.^[1] Structurally, it is a homolog of histamine, featuring a longer alkyl chain. This modification significantly alters its pharmacological profile, conferring high affinity and selectivity for the H3 receptor. While initially characterized as an antagonist, subsequent studies have revealed a more complex pharmacology, including partial agonism at human H3 receptors expressed in specific cell systems.^[1] This guide provides a comprehensive overview of the pharmacology of **Impentamine dihydrobromide**, summarizing key in vitro and in vivo data, outlining detailed experimental methodologies, and illustrating relevant signaling pathways.

Physicochemical Properties

Property	Value
Chemical Name	4-(5-Aminopentyl)imidazole dihydrobromide
Alternative Names	VUF 4702
Molecular Formula	C8H15N3.2HBr
Molecular Weight	315.05 g/mol
CAS Number	149629-70-9

In Vitro Pharmacology

Receptor Binding Affinity

Impentamine dihydrobromide exhibits high affinity and remarkable selectivity for the histamine H3 receptor over other histamine receptor subtypes.

Receptor Subtype	Binding Affinity (pKi)	Selectivity vs. H1/H2	Reference
Histamine H3	9.1	>30,000-fold	[1]
Histamine H1	Not available	-	
Histamine H2	Not available	-	
Histamine H4	Not available	-	

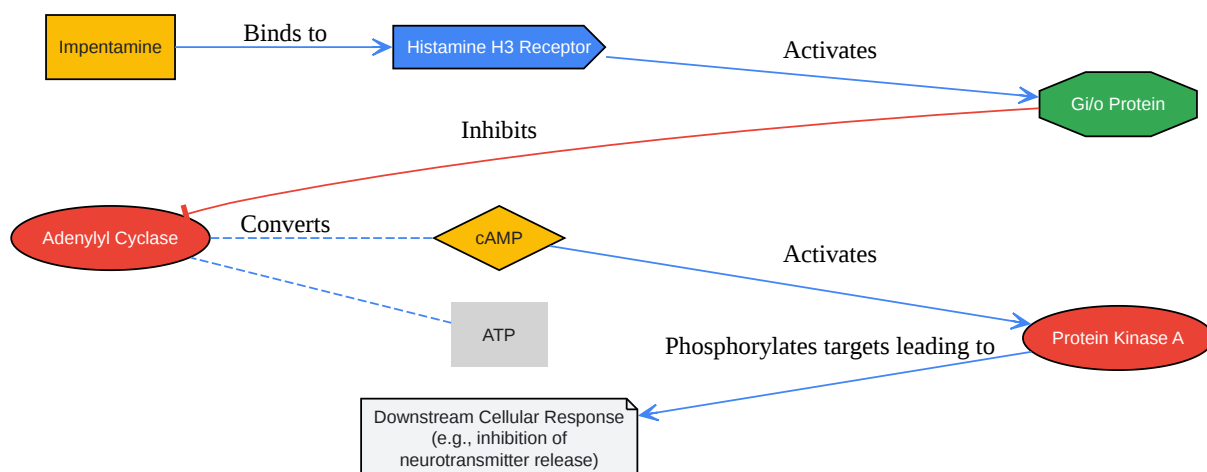
Functional Activity

The functional activity of **Impentamine dihydrobromide** is context-dependent. In guinea pig jejunum, it behaves as a competitive H3 receptor antagonist. However, in SK-N-MC cells stably expressing human H3 receptors, it demonstrates partial agonist activity.

Assay System	Functional Activity	Potency (pA2)	Reference
Guinea Pig Jejunum (Neurogenic Contraction)	Competitive Antagonist	8.4	[1]
SK-N-MC Cells (cAMP Accumulation)	Partial Agonist	Not available	[1]

Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.



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Histamine H3 Receptor Gi-Coupled Signaling Pathway

In Vivo Pharmacology Antinociceptive Activity

Central administration of **Impentamine dihydrobromide** has been shown to produce antinociceptive effects in rodent models.

Animal Model	Test	Administration Route	Dose	Effect	Antagonism by H1/H2/H3 Blockers	Reference
Rat	Hot Plate	Intraventricular (i.v.t.)	15 µg (98 nmol)	Near-maximal antinociception	No	
Rat	Tail Flick	Intraventricular (i.v.t.)	15 µg (98 nmol)	Near-maximal antinociception	No	

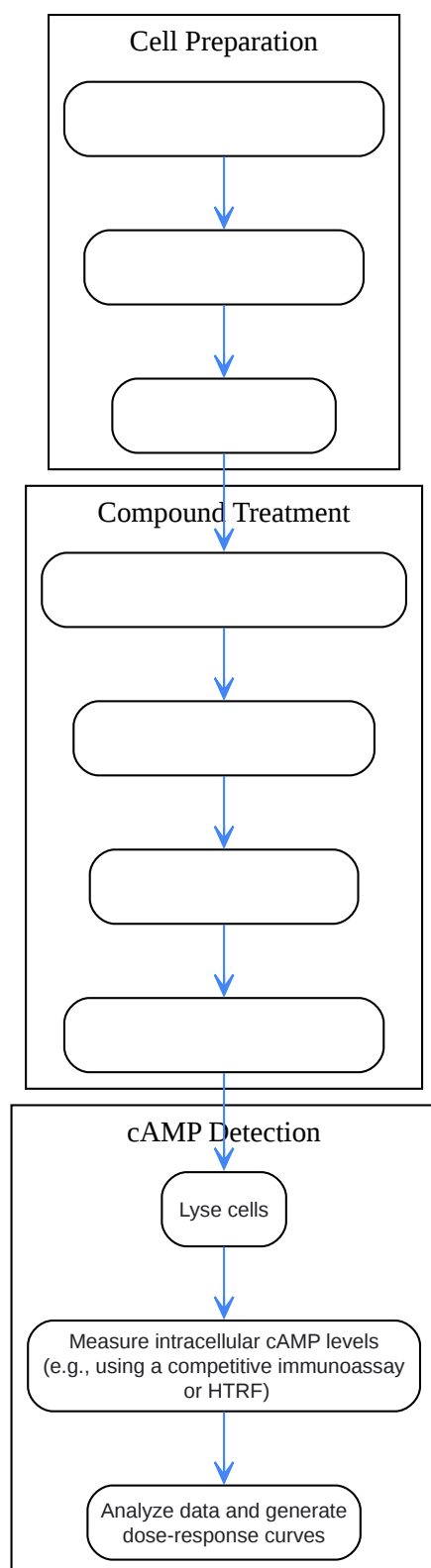
Pharmacokinetics and Safety

To date, there is a lack of publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and the comprehensive safety profile of **Impentamine dihydrobromide**. Further studies are required to characterize these critical drug development parameters.

Experimental Protocols

In Vitro Functional Assay: cAMP Accumulation in SK-N-MC Cells

This protocol describes a method to assess the partial agonist activity of **Impentamine dihydrobromide** at the human histamine H3 receptor.



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References

- 1. researchgate.net [researchgate.net]
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Phone: (601) 213-4426

Email: info@benchchem.com